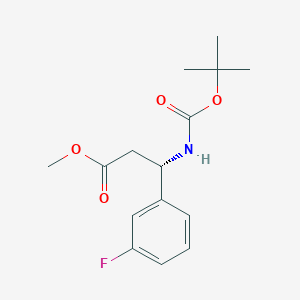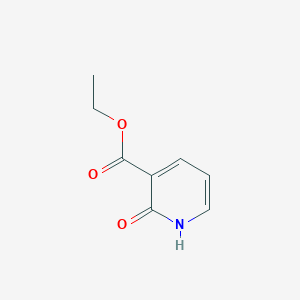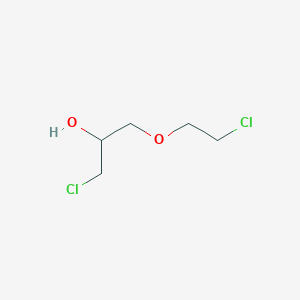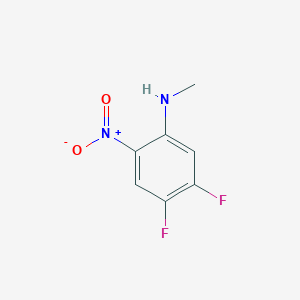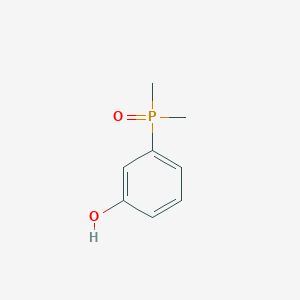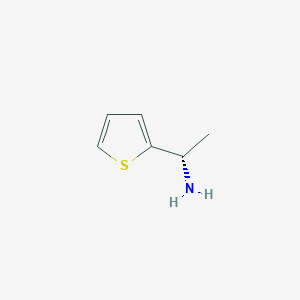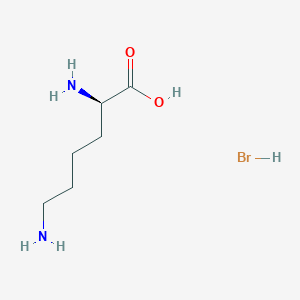
5-(4-Chlorophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
5-(4-Chlorophenyl)pyrrolidin-2-one is an organic compound with the linear formula C10H10ClNO . It is related to 2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, which is an organic compound consisting of a 5-membered lactam .
Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)pyrrolidin-2-one has been characterized and confirmed in synthesized compounds . The InChI code for this compound is 1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 5-(4-Chlorophenyl)pyrrolidin-2-one is 195.65 . More specific physical and chemical properties are not detailed in the available literature.Applications De Recherche Scientifique
Antibacterial Agents
The pyrrolidine ring system, including its derivatives like 5-(4-Chlorophenyl)pyrrolidin-2-one, has been explored for its antibacterial activity. Researchers have synthesized various analogs and evaluated their efficacy against bacterial strains. Notably, the substitution pattern on the phenyl ring significantly influences antibacterial potency .
Kinase Inhibition
Certain pyrrolidine derivatives exhibit kinase inhibition activity. For instance, compounds containing a chiral moiety attached to the pyrrolidine ring have shown nanomolar activity against specific kinases (e.g., CK1γ and CK1ε). Further modifications and exploration of the chiral moiety may enhance kinase inhibition .
Antitumor Properties
Pyrrolidin-2-ones, including 5-(4-Chlorophenyl)pyrrolidin-2-one, have demonstrated antitumor effects. For instance, a specific derivative exhibited growth inhibition against lung cancer and CNS cancer cells. These findings highlight the potential of pyrrolidin-2-ones as antitumor agents .
Solvent-Involved Synthesis
Researchers have developed a novel method for constructing pyrrolidin-5-one-2-carboxamides via a multi-component reaction with solvent participation. This approach offers mild conditions, substrate diversity, and good functional group tolerance .
Selective Synthesis via Cascade Reactions
Cascade reactions involving N-substituted piperidines have led to the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles. Mechanistically, these reactions proceed through the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
Structure–Activity Relationship (SAR) Studies
Understanding the influence of steric factors and stereoisomers is crucial for optimizing drug candidates. The spatial orientation of substituents on the pyrrolidine ring affects binding modes to enantioselective proteins. SAR investigations provide valuable insights for designing new pyrrolidine compounds with diverse biological profiles .
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives, which include 5-(4-chlorophenyl)pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to show activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, which includes 5-(4-chlorophenyl)pyrrolidin-2-one, have been compared with the parent aromatic pyrrole and cyclopentane , which could provide some insights into its pharmacokinetic properties.
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
Action Environment
It’s known that steric factors can influence the biological activity of pyrrolidine compounds .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBLMDNOUEPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679330 | |
| Record name | 5-(4-Chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrrolidin-2-one | |
CAS RN |
279687-54-6 | |
| Record name | 5-(4-Chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



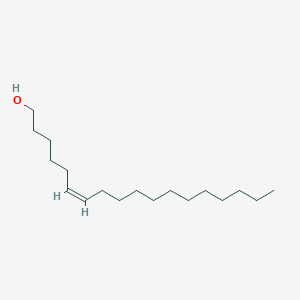
![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)
